molecular formula C8H10F3N3 B13902245 5,6,7,8-Tetrahydro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

5,6,7,8-Tetrahydro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

Cat. No.: B13902245
M. Wt: 205.18 g/mol
InChI Key: ONNOTPCRLWZAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound containing both an imidazole and a pyridine ring. The trifluoromethyl group attached to the pyridine ring imparts unique chemical properties, making it a valuable compound in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-amine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under conditions that promote electrophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-(trifluoromethyl)pyridine: Another trifluoromethyl-containing pyridine derivative with similar chemical properties.

    2-(trifluoromethyl)pyridin-4-amine: A related compound with a different substitution pattern on the pyridine ring.

Uniqueness

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-amine is unique due to the presence of both an imidazole and a pyridine ring, along with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C8H10F3N3/c9-8(10,11)6-4-14-3-1-2-5(12)7(14)13-6/h4-5H,1-3,12H2

InChI Key

ONNOTPCRLWZAMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC(=CN2C1)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.